3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide
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Overview
Description
3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide, also known as Y-27632, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2000 and has since been extensively studied for its ability to inhibit Rho-associated protein kinase (ROCK).
Scientific Research Applications
3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer treatment. In cardiovascular disease, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to improve cardiac function and reduce myocardial infarct size. In neurological disorders, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury.
Mechanism of Action
3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide is a potent inhibitor of ROCK, a serine/threonine kinase that is involved in a variety of cellular processes, including cell migration, proliferation, and contraction. By inhibiting ROCK, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide can modulate these cellular processes and potentially lead to therapeutic benefits. Specifically, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to inhibit cancer cell migration and invasion by modulating actin cytoskeleton dynamics. In cardiovascular disease, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to improve cardiac function by reducing myocardial fibrosis and increasing angiogenesis. In neurological disorders, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to promote axonal regeneration by modulating the RhoA/ROCK pathway.
Advantages and Limitations for Lab Experiments
One advantage of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide is its potency and specificity for ROCK inhibition. This makes it a useful tool for studying the role of ROCK in various cellular processes. However, one limitation of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide research. One direction is to investigate the potential of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide as a therapeutic agent for cancer, cardiovascular disease, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide and its potential off-target effects. Finally, the development of more potent and selective ROCK inhibitors may lead to improved therapeutic outcomes.
Synthesis Methods
3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide can be synthesized using a multi-step process. The first step involves the reaction of 1-(2-anilino-2-oxoethyl)-1H-indole-3-carboxylic acid with benzylamine to form the corresponding benzylamide. This intermediate is then reacted with ethyl cyanoacetate in the presence of triethylamine and catalytic amounts of 1,4-diazabicyclo[2.2.2]octane to yield 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide. The final product is then purified using column chromatography.
properties
IUPAC Name |
(E)-3-[1-(2-anilino-2-oxoethyl)indol-3-yl]-N-benzyl-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c28-16-21(27(33)29-17-20-9-3-1-4-10-20)15-22-18-31(25-14-8-7-13-24(22)25)19-26(32)30-23-11-5-2-6-12-23/h1-15,18H,17,19H2,(H,29,33)(H,30,32)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHENEQVQKBPQFA-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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